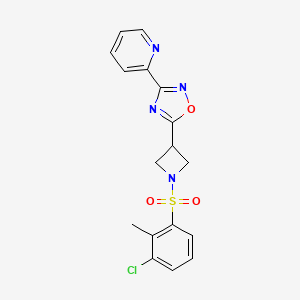

5-(1-((3-Chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole

Beschreibung

Eigenschaften

IUPAC Name |

5-[1-(3-chloro-2-methylphenyl)sulfonylazetidin-3-yl]-3-pyridin-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4O3S/c1-11-13(18)5-4-7-15(11)26(23,24)22-9-12(10-22)17-20-16(21-25-17)14-6-2-3-8-19-14/h2-8,12H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USPDIXMFFQJLBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

5-(1-((3-Chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound features a unique structure combining an oxadiazole ring, an azetidine moiety, and a sulfonyl group. Its molecular formula is with a molecular weight of 390.8 g/mol. The synthesis typically involves multi-step reactions under specific conditions to enhance yield and purity, often utilizing solvents like dimethylformamide or tetrahydrofuran .

The biological activity of this compound primarily arises from its interaction with various biological targets. It can function as an enzyme inhibitor by binding to active sites on enzymes or modulating receptor activities. The presence of the oxadiazole ring is particularly significant as it enhances the compound's ability to interact with biomolecules effectively .

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring exhibit substantial antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazoles have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-(1-((3-Chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole | Staphylococcus aureus | 15 µg/mL |

| 5-(1-(4-Chlorophenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole | Escherichia coli | 20 µg/mL |

Anticancer Activity

Studies have demonstrated that this compound exhibits promising anticancer properties. It has been shown to induce apoptosis in various cancer cell lines at low concentrations. For example, a recent study found that derivatives of oxadiazoles could inhibit cell growth in MCF7 (breast cancer) and PC-3 (prostate cancer) cell lines effectively .

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-(1-((3-Chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole | MCF7 | 0.275 |

| 5-(1-(4-Chlorophenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole | PC-3 | 0.417 |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study conducted by Dhumal et al., several oxadiazole derivatives were synthesized and tested for their antimicrobial activity against Mycobacterium bovis. The most active compounds showed significant inhibition both in active and dormant states of the bacteria .

Case Study 2: Anticancer Potential

A separate investigation revealed that certain derivatives of the oxadiazole scaffold had enhanced cytotoxic effects on leukemia cells compared to standard treatments. The compounds demonstrated IC50 values significantly lower than traditional chemotherapeutics .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Numerous studies have highlighted the anticancer properties of oxadiazole derivatives, including this specific compound. Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit potent cytotoxic effects against various cancer cell lines:

- Mechanism of Action : The introduction of electron-withdrawing groups on the aromatic ring enhances biological activity by improving the compound's ability to interact with cellular targets.

- Case Studies : In one study, derivatives of 1,2,4-oxadiazoles were evaluated against human lung (A549), breast (MCF-7), and colon (WiDr) cancer cell lines. The compound showed significant antiproliferative activity with a GI50 value of 4.5 µM against WiDr cells .

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| 5-(1-((3-Chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole | WiDr | 4.5 |

| Other derivatives | MCF-7 | IC50 values ranging from 0.48 to 0.78 |

Antimicrobial Properties

Oxadiazoles have been extensively studied for their antimicrobial properties. This compound has shown promise in combating bacterial and fungal infections:

- Broad Spectrum Activity : Research indicates that compounds derived from oxadiazoles possess broad-spectrum antimicrobial activity, making them suitable for further development as antibiotics .

Insecticidal and Fungicidal Activities

The compound has also been evaluated for its potential as an insecticide and fungicide:

- Research Findings : It has demonstrated potent insecticidal activity against pests such as Mythimna separata and Aphis medicagini, as well as fungicidal activity against Pseudoperonospora cubensis.

Drug Discovery and Development

The unique structural features of 5-(1-((3-Chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole make it an attractive candidate for drug discovery:

- Synthesis and Optimization : The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity. Continuous flow reactors are suggested for scalability in production.

Mechanism-Based Approaches

Recent studies have focused on the mechanism-based approaches to enhance the efficacy of oxadiazole derivatives in drug development:

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogous 1,2,4-oxadiazole derivatives:

Structural Variations and Physicochemical Properties

Core Modifications: 5-(3-Cyanophenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole (2): Differs in the absence of the sulfonated azetidine group, instead featuring a 3-cyanophenyl substituent. Reported melting point: 148–149°C . 5-Phenyl-3-(pyridin-2-yl)-1,2,4-oxadiazole (10): Lacks both the azetidine and sulfonyl groups, with a simple phenyl substituent. Melting point: 128–130°C . 5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole: Features a chloromethyl group and pyridazine ring (vs. pyridine). Molecular formula: C₇H₅ClN₄O .

Azetidine vs. Pyrrolidine Derivatives :

- Compounds 1a/1b : Pyrrolidine (five-membered ring) analogs with phenylethyl substituents. The azetidine in the target compound introduces greater ring strain and conformational rigidity, which may influence binding kinetics or metabolic stability .

Sulfonyl Group Impact :

- The 3-chloro-2-methylphenylsulfonyl group distinguishes the target compound from simpler sulfonamide derivatives. This substituent may enhance lipophilicity and steric hindrance compared to compounds like 5-(3-chlorophenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole (9) , which lacks the sulfonyl-azetidine moiety .

Table 1: Comparative Data for Select 1,2,4-Oxadiazole Derivatives

Q & A

Basic: What are the common synthetic routes for constructing the 1,2,4-oxadiazole core in this compound?

Methodological Answer:

The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions. A widely used approach involves reacting acid hydrazides with carbon disulfide (CS₂) under basic conditions (e.g., KOH in ethanol) to form thiosemicarbazide intermediates, followed by cyclization with reagents like POCl₃ or HCl . For example:

- Step 1: React 6-chloropyridin-3-yl acetic acid hydrazide with phenyl isothiocyanate to form a thiourea intermediate.

- Step 2: Cyclize the intermediate using aqueous NaOH to yield the 1,2,4-oxadiazole core .

Alternative routes include refluxing hydrazides with CS₂ in ethanol for 10–12 hours, followed by acidification to pH 5–6 for crystallization .

Basic: How can spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify protons and carbons associated with the pyridin-2-yl group (e.g., aromatic protons at δ 7.5–8.5 ppm) and the sulfonylazetidine moiety (e.g., methyl groups at δ 1.2–1.5 ppm). Discrepancies in splitting patterns may indicate stereochemical variations .

- LC-MS: Confirm molecular weight (e.g., [M+H]⁺ peak) and detect impurities. Use high-resolution MS for isotopic patterns matching chlorine atoms .

- IR Spectroscopy: Validate sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and oxadiazole (C=N stretching at ~1600 cm⁻¹) functionalities .

Advanced: How to resolve contradictions between spectroscopic data and crystallographic results?

Methodological Answer:

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing distortions. Strategies include:

- Cross-Validation: Compare solution-state (NMR) and solid-state (XRD) data. For example, if NMR suggests rotational freedom in the pyridinyl group but XRD shows a fixed conformation, attribute this to crystal lattice constraints .

- DFT Calculations: Model the compound’s geometry in both states to identify energy-minimized conformers .

- Temperature-Dependent NMR: Probe dynamic behavior by varying temperatures (e.g., coalescence of peaks at higher temps) .

Advanced: What strategies improve low synthetic yields of this compound?

Methodological Answer:

Low yields (e.g., 2–5% in multi-step syntheses ) can be mitigated by:

- Catalyst Screening: Test palladium catalysts for Suzuki couplings or phase-transfer catalysts for heterocyclic ring closures.

- Solvent Optimization: Use polar aprotic solvents (DMF, DMSO) for sulfonylation steps to enhance reactivity .

- High-Throughput Screening: Automate reaction condition variations (e.g., temperature, stoichiometry) to identify optimal parameters .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

- Core Modifications: Replace the 3-chloro-2-methylphenyl group with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) substituents to assess electronic effects .

- Bioisosteric Replacement: Substitute the oxadiazole ring with 1,3,4-thiadiazole or 1,2,4-triazole to evaluate ring flexibility .

- Docking Studies: Use AutoDock Vina to predict binding affinities with target enzymes (e.g., kinases) and prioritize synthetic targets .

Advanced: What crystallographic challenges arise in determining this compound’s structure?

Methodological Answer:

- Disorder in Flexible Groups: The sulfonylazetidine moiety may exhibit rotational disorder. Mitigate by collecting data at low temperatures (100 K) or using restraints in refinement .

- Twinned Crystals: Apply SHELXL’s TWIN/BASF commands to model twinning and improve R-factor convergence .

- Weak Diffraction: Use synchrotron radiation for small crystals (<0.1 mm) to enhance resolution .

Advanced: Which computational methods predict electronic properties relevant to bioactivity?

Methodological Answer:

- DFT Calculations: Compute HOMO/LUMO energies (Gaussian 16, B3LYP/6-31G**) to assess redox potential and nucleophilic/electrophilic sites .

- Molecular Dynamics (MD): Simulate solvation effects (e.g., in water) to evaluate conformational stability of the sulfonylazetidine group .

- ADME Prediction: Use SwissADME to estimate logP, solubility, and membrane permeability .

Advanced: How to assess stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to 0.1 M HCl (pH 1), PBS (pH 7.4), and 0.1 M NaOH (pH 13) at 40°C for 24–72 hours. Monitor degradation via HPLC .

- Accelerated Stability Testing: Store at 40°C/75% RH for 4 weeks and analyze for polymorphic transitions via XRD .

Advanced: How to address bioactivity discrepancies between in vitro and in vivo assays?

Methodological Answer:

- Metabolite Profiling: Use LC-MS/MS to identify active/inactive metabolites in plasma. For example, sulfone metabolites may enhance or inhibit target binding .

- Dose-Response Refinement: Adjust dosing regimens (e.g., QD vs BID) to account for rapid clearance observed in pharmacokinetic studies .

Advanced: What experimental protocols validate enzyme inhibition mechanisms?

Methodological Answer:

- Kinetic Assays: Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). For example, vary ATP concentrations in kinase assays with 10 µM compound .

- ITC (Isothermal Titration Calorimetry): Measure binding thermodynamics (ΔH, ΔS) to confirm allosteric vs. active-site interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.